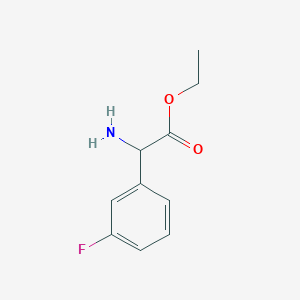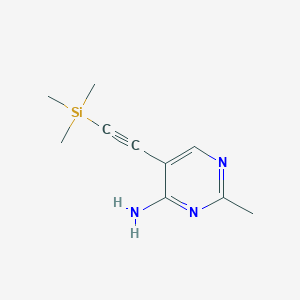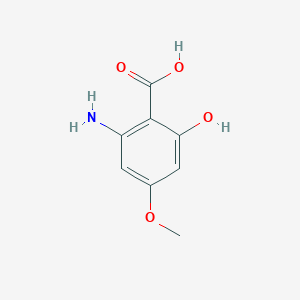
2-Ethenyl-1-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, characterized by the presence of an ethenyl group (vinyl group), a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene typically involves a multi-step process starting from benzene. One common synthetic route includes:
Friedel-Crafts Alkylation: Benzene undergoes alkylation with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the methyl group.
Nitration: The methylbenzene (toluene) is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the para position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1-methyl-4-nitrobenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution. the methyl and ethenyl groups can direct substitution to specific positions on the ring.
Oxidation and Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydrogenation, to form the corresponding alkane.
Common Reagents and Conditions
Nitration: Concentrated HNO3 and H2SO4.
Reduction: H2 gas with a metal catalyst.
Vinylation: Acetylene with a suitable catalyst.
Major Products
Reduction: 2-Ethenyl-1-methyl-4-aminobenzene.
Hydrogenation: 2-Ethyl-1-methyl-4-nitrobenzene.
Scientific Research Applications
2-Ethenyl-1-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1-methyl-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amine group through the transfer of electrons and protons.
Comparison with Similar Compounds
Similar Compounds
2-Ethenyl-1-methyl-4-aminobenzene: Similar structure but with an amine group instead of a nitro group.
2-Ethyl-1-methyl-4-nitrobenzene: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-1-methyl-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity patterns and potential applications. The presence of the ethenyl group allows for additional chemical modifications, while the nitro group provides a site for reduction and other transformations.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-ethenyl-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h3-6H,1H2,2H3 |
InChI Key |
MTJVTJQBPXDEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)





![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)



![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)
